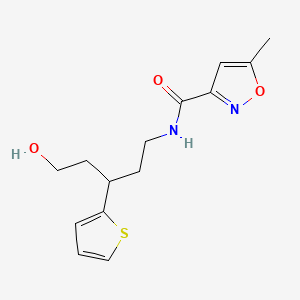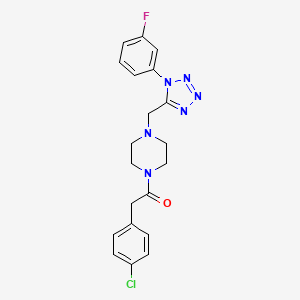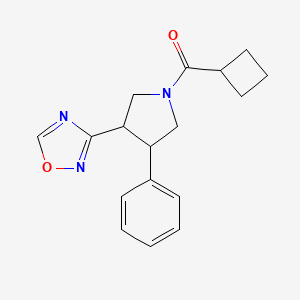
3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole is a complex organic compound featuring a 1,2,4-oxadiazole ring, a phenyl group, a pyrrolidine ring, and a cyclobutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole typically involves the formation of the 1,2,4-oxadiazole ring through cyclization reactions. One common method is the reaction of amidoximes with carboxylic acids or their derivatives under mild conditions, such as room temperature, in the presence of organic bases . Another approach involves the use of O-acylamidoximes, which undergo cyclization to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and solvent choice, can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.
Applications De Recherche Scientifique
3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with molecular targets, such as enzymes or receptors. The oxadiazole ring can mimic amide bonds, allowing the compound to bind to biological targets with high affinity . This interaction can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1,2,4-Oxadiazol-3-yl)pyridines: These compounds share the oxadiazole ring and exhibit similar stability and biological activities.
Multicyclic oxadiazoles: These compounds have multiple oxadiazole rings and are used in energetic materials.
1,2,4-Oxadiazole derivatives: These derivatives are widely studied for their pharmacological properties and applications in drug design.
Uniqueness
3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole is unique due to its combination of structural features, including the oxadiazole ring, phenyl group, pyrrolidine ring, and cyclobutyl group. This unique structure contributes to its diverse range of applications and potential biological activities.
Propriétés
IUPAC Name |
cyclobutyl-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(13-7-4-8-13)20-9-14(12-5-2-1-3-6-12)15(10-20)16-18-11-22-19-16/h1-3,5-6,11,13-15H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMOUXLECYTLAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-fluoro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B2726109.png)
![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2726112.png)
![8-butyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2726115.png)
![3-[(1R,3S)-2,2-Dimethyl-3-(phenylmethoxycarbonylamino)cyclobutyl]propanoic acid](/img/structure/B2726117.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-methyl-4-(naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2726119.png)
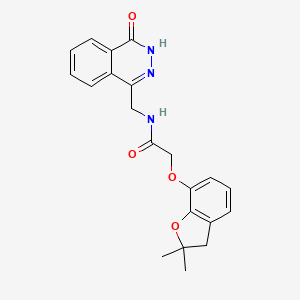
![ethyl 1-[3-(aminomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2726122.png)
![(E)-4-(Dimethylamino)-N-[[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-enamide](/img/structure/B2726123.png)
![2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2726124.png)
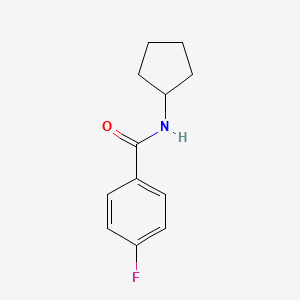
![4-[4-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenoxy]azetidin-2-one](/img/structure/B2726127.png)
